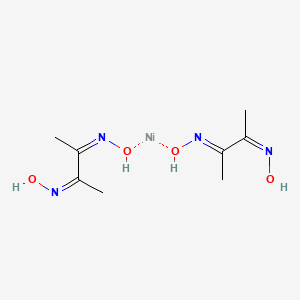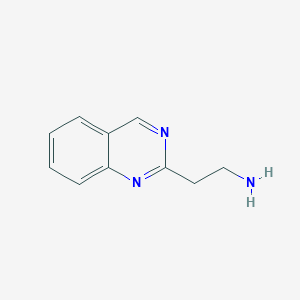![molecular formula C14H20O2 B13405235 Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from the esterification of a carboxylic acid and an alcohol, resulting in a molecule with a characteristic ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate can be synthesized through the esterification of 2-[3-(2-methylpropyl)phenyl]propanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-[3-(2-methylpropyl)phenyl]propanoic acid+methanol→Methyl 2-[3-(2-methylpropyl)phenyl]propanoate+water
Industrial Production Methods
Industrially, esters like this compound can be produced via carboalkoxylation, which involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst such as nickel carbonyl or palladium (0) complexes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: An alcohol and an acid or base catalyst.
Major Products
Hydrolysis: 2-[3-(2-methylpropyl)phenyl]propanoic acid and methanol.
Reduction: 2-[3-(2-methylpropyl)phenyl]propanol.
Transesterification: A new ester and an alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of methyl 2-[3-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl cinnamate: An ester with a similar structure but different aromatic substitution.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl acetate: A simpler ester with a different alkyl group.
Uniqueness
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is unique due to its specific aromatic substitution and the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity .
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
methyl 2-[3-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-12-6-5-7-13(9-12)11(3)14(15)16-4/h5-7,9-11H,8H2,1-4H3 |
Clave InChI |
QADIVLREUOLPGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
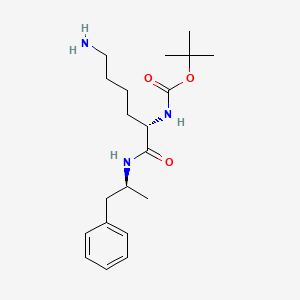
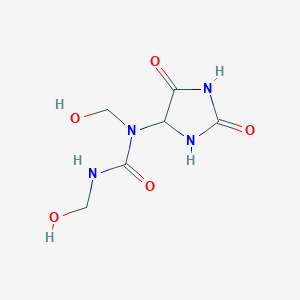
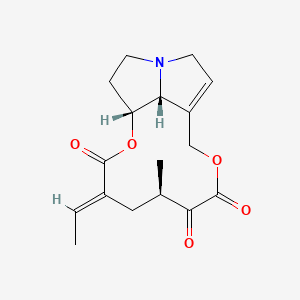
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
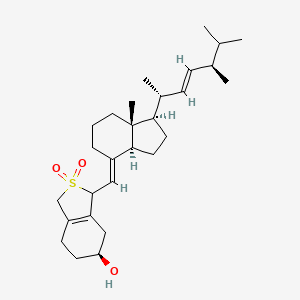
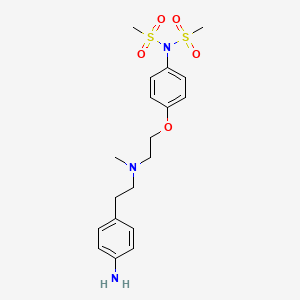

![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
